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4-Bromo-5-methoxypyridin-3-

amine

Cat. No.: B11894235

Get Quote

Executive Summary
The 3,4,5-trisubstituted pyridine motif is a "privileged scaffold" in medicinal chemistry,

appearing frequently in kinase inhibitors (e.g., Sotorasib), GPCR ligands, and agrochemicals.

However, this substitution pattern represents a significant synthetic bottleneck.

Classical electrophilic aromatic substitution (SEAr) on pyridine is sluggish and regiochemically

limited to the 3-position. Conversely, nucleophilic substitution (SNAr) favors the 2- and 4-

positions. Accessing the 3,4,5-pattern—particularly with an amine handle—requires breaking

these innate electronic biases.

This guide details three scalable, field-proven strategies to access these cores, moving beyond

gram-scale academic curiosities to robust, kilo-ready processes.

Strategic Route Selection
Before initiating synthesis, the specific substitution pattern dictates the methodology. Use the

decision matrix below to select the optimal route.
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Figure 1: Strategic Decision Matrix for selecting the synthesis route based on target substitution

patterns.

Route A: The "Classic" Oxidative Halogenation
Best for: Symmetric 3,5-dihalo-4-aminopyridines (intermediates for Suzuki couplings).

Scalability: High (Multi-kg). Mechanism: Electrophilic aromatic substitution on the electron-rich

4-aminopyridine.

While elemental bromine (

) is difficult to handle on scale due to vapor pressure and toxicity, the use of in situ generated
bromine via HBr and hydrogen peroxide (

) is a superior "green chemistry" alternative adopted by process groups.

Protocol 1: One-Pot Synthesis of 3,5-Dibromo-4-
aminopyridine
Target: 4-Amino-3,5-dibromopyridine (CAS: 84539-34-4)[1]

Reagents:
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4-Aminopyridine (1.0 equiv)

Hydrobromic acid (48% aq., 2.2 equiv)

Hydrogen Peroxide (30% aq., 2.2 equiv)

Solvent: Water (or Acetic Acid for higher solubility)

Step-by-Step Methodology:

Dissolution: Charge a glass-lined reactor with 4-aminopyridine and water (5 vol). Cool to 0–5

°C.

Acidification: Slowly add HBr (48%) while maintaining internal temperature <15 °C. The

pyridinium salt will form.

Oxidation (Critical Step): Add

dropwise over 2 hours.

Note: The reaction is exothermic. Ensure robust stirring and cooling. The oxidation of

generates

in situ, which immediately reacts with the electron-rich C3/C5 positions.

Digestion: Allow the mixture to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC

(Target: >98% conversion).

Quench: Cool to 5 °C. Neutralize carefully with 50% NaOH or

to pH 8–9. The product will precipitate as a white/off-white solid.

Isolation: Filter the slurry. Wash the cake with cold water (2x) to remove inorganic salts.

Drying: Vacuum oven at 45 °C.

Yield Expectation: 85–92%. QC Marker:
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NMR (DMSO-

) shows disappearance of C3/C5 protons; singlet at ~8.2 ppm (C2/C6).

Route B: Directed Magnesiation (The Knochel
Route)
Best for: Asymmetric 3,4,5-substitution or introducing the amine late-stage. Scalability: Medium

to High (Requires cryogenic or flow reactors). Core Concept: The "Halogen Dance" and

TurboGrignard reagents.

Standard organolithiums (

-BuLi) often cause "halogen dance" (migration of halogens) on pyridine rings, leading to
mixtures. The use of Knochel-Hauser bases (

) or TurboGrignards (

) allows for kinetic control at higher temperatures (-20 °C to 0 °C) compared to lithiations (-78
°C).

Protocol 2: Regioselective C4-Functionalization of 3,5-
Dibromopyridine
Target: 3,5-Dibromo-4-formylpyridine (versatile intermediate for reductive amination).

Reagents:

3,5-Dibromopyridine (1.0 equiv)

(TurboGrignard, 1.3 M in THF, 1.1 equiv)

DMF (Electrophile, 1.2 equiv)

Solvent: Anhydrous THF

Step-by-Step Methodology:

Inertion: Flame-dry a 3-neck flask under Argon flow.
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Solvation: Dissolve 3,5-dibromopyridine in anhydrous THF (0.5 M concentration). Cool to -20

°C.

Exchange: Add

dropwise.

Mechanistic Insight: The

selectively inserts at the C4 position (kinetic product) due to the inductive effect of the
adjacent bromines.

Stirring: Stir at -20 °C for 30 minutes. Do not warm, or the Mg may migrate to C2

(thermodynamic product).

Electrophile Trapping: Add DMF dropwise at -20 °C.

Warming: Allow to warm to 0 °C over 1 hour.

Workup: Quench with sat.

. Extract with EtOAc.

Purification: Crystallization from Heptane/EtOAc is preferred over chromatography for scale.

Data Validation:

Reaction: 3,5-dibromopyridine +

3,5-dibromo-4-magnesiopyridine.

Product: 3,5-dibromo-4-formylpyridine.
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Figure 2: Regioselective Magnesiation pathway using TurboGrignard reagents.

Route C: De Novo Construction (The "Sotorasib"
Route)
Best for: Highly substituted pyridines (alkyl/aryl) where C-H activation is too difficult. Scalability:

Validated on >50g scale by Amgen. Mechanism: Formal (3+3) cycloaddition of enamines and

unsaturated carbonyls.[2]

This route builds the pyridine ring around the desired substituents, avoiding the need to force

groups onto a deactivated ring.

Protocol 3: Formal (3+3) Cycloaddition
Target: 2-isopropyl-4-methylpyridin-3-amine (Sotorasib intermediate).[2]

Reagents:

-Enamino ester or amide (Component A)

-Unsaturated aldehyde/ketone (Component B)

Catalyst:

(mild Lewis acid) or

Solvent: Ethanol or Toluene

Step-by-Step Methodology:
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Preparation: Combine the enamine (1.0 equiv) and the enal (1.0 equiv) in Ethanol.

Cyclization: Add

(2.0 equiv) and heat to reflux (80 °C).

Note: The ammonium acetate serves as the nitrogen source for the ring closure if not

present in the enamine.

Oxidation: If the product is a dihydropyridine (DHP), an oxidation step is required.[3] Add

DDQ or simply air-sparge in the presence of activated carbon.

Workup: Concentrate solvent, partition between water/EtOAc.

Purification: Acid-base extraction. The product is basic; extract into 1M HCl, wash organics,

then basify aqueous layer to precipitate product.

Comparative Data & Scalability Analysis
Feature

Route A
(Halogenation)

Route B
(Knochel/Mg)

Route C (De Novo)

Start Material Cost
Low (4-AP is

commodity)
Medium (3,5-dibromo)

Low

(Aldehydes/Amines)

Regiocontrol Fixed (Symm. 3,5)
Tunable (Kinetic vs

Thermo)

High (Defined by

precursors)

Temp. Range 0 °C to 25 °C -20 °C to 0 °C 60 °C to 100 °C

Hazard Profile
Exotherm (

)

Water reactive

(Grignard)
Low

Purification Precipitation (Easy) Crystallization/Column Acid/Base Extraction

Throughput High (Batch)
Medium (Batch) / High

(Flow)
High (Batch)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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